molecular formula C17H19NO B5741654 N-(4-isopropylphenyl)-4-methylbenzamide

N-(4-isopropylphenyl)-4-methylbenzamide

Cat. No.: B5741654
M. Wt: 253.34 g/mol
InChI Key: XTPFUXQIBLYNBQ-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-4-methylbenzamide is a benzamide derivative characterized by a 4-methylbenzoyl group attached to a 4-isopropylphenylamine moiety. Its molecular formula is C₁₇H₁₉NO, with a molecular weight of 253.34 g/mol (estimated from analogous structures in ). The compound’s structure combines a hydrophobic isopropyl group with the planar aromatic benzamide core, which is critical for interactions with biological targets such as kinases and histone deacetylases (HDACs) .

Properties

IUPAC Name

4-methyl-N-(4-propan-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-12(2)14-8-10-16(11-9-14)18-17(19)15-6-4-13(3)5-7-15/h4-12H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPFUXQIBLYNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anticancer Activity: Kinase Inhibition

Benzamide derivatives with substituted phenyl groups exhibit kinase inhibitory properties by mimicking ATP-competitive inhibitors. Key comparisons include:

Compound Name Substituents Target Kinase Key Findings Reference
N-(3-Trifluoromethylphenyl)-4-methylbenzamide (from hybrid molecules) 3-CF₃-phenyl, 4-methylbenzamide PDGFRα, Abl, BRAF, VEGFR1 Demonstrated potent kinase inhibition via molecular docking (Chimera software). Hybrid design mimics type 2 SMKIs (second-generation kinase inhibitors) .
Ispinesib (Clinical trial compound) 3-aminopropyl, benzyl-chloro-quinazolinone KSP Binding energy: -5.2 kcal/mol ; used as a reference in docking studies. Newer derivatives (e.g., IP2, IP4) showed improved binding (-7.7 kcal/mol ) .

Key Insight : The 4-methylbenzamide scaffold enhances binding to kinase ATP pockets. Substituents like trifluoromethyl (electron-withdrawing) or isopropyl (hydrophobic) groups modulate selectivity and potency.

HDAC Inhibition and Selectivity

Benzamides with aminoalkyl linkers exhibit HDAC inhibition, critical for epigenetic regulation in diseases like Friedreich’s ataxia. Notable analogs:

Compound Name Substituents HDAC Selectivity (Ki Ratio HDAC1/HDAC3) IC₅₀ (HDAC1) Reference
109 (N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide) 2-aminophenyl, hexyl linker 6-fold selectivity for HDAC1 0.12 µM
136 (N-(6-(2-amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide) 4-fluoro-2-aminophenyl, hexyl linker 3-fold selectivity for HDAC1 1.5 µM

Key Insight: The 4-fluorophenyl group in 136 reduces HDAC1 potency compared to 109, highlighting the role of electron-withdrawing substituents in isotype selectivity. Both compounds show slow-binding kinetics, a hallmark of non-competitive HDAC inhibitors .

Structural Modifications and Physicochemical Properties

Substituent variations impact solubility, bioavailability, and target engagement:

Compound Name Substituent Position/Type LogP (Predicted) Aqueous Solubility Bioactivity Correlation
N-(4-isopropylphenyl)-4-methylbenzamide 4-isopropylphenyl ~3.8 (highly lipophilic) Low Likely CNS-penetrant; suited for hydrophobic binding pockets
N-(2-Iodophenyl)-4-methylbenzamide 2-iodophenyl ~3.5 Moderate Halogen bonding enhances protein-ligand interactions
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 4-chlorophenyl, 2-methoxy ~2.9 High Methoxy group improves solubility but reduces membrane permeability

Key Insight: Lipophilic substituents (isopropyl, iodine) enhance membrane permeability but may reduce solubility. Polar groups (methoxy, amino) improve solubility at the cost of target affinity.

Research Findings and Clinical Relevance

  • Kinase Inhibitors : Hybrid benzamides (e.g., ) show promise in targeting oncogenic kinases like BRAF and PDGFRα. Their flexible linkers enable dual binding to ATP and allosteric pockets .
  • KSP Inhibitors : Derivatives with improved binding energies (e.g., IP2, IP4) suggest avenues for overcoming clinical resistance to Ispinesib .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-isopropylphenyl)-4-methylbenzamide
Reactant of Route 2
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